molecular formula C31H30BrN2PS B165290 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide CAS No. 126484-15-9

2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide

Cat. No. B165290
M. Wt: 529.1 g/mol
InChI Key: OFZIBYMQBBXVAN-UHFFFAOYSA-M
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Description

2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide works by selectively accumulating in the mitochondria due to its positive charge, where it acts as an antioxidant. It can neutralize reactive oxygen species (ROS) generated by the mitochondria, preventing oxidative damage to mitochondrial DNA, proteins, and lipids. 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can also improve mitochondrial function by reducing oxidative stress and improving energy production.

Biochemical And Physiological Effects

2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide has been shown to have various biochemical and physiological effects in scientific research. It can reduce oxidative stress, inflammation, and apoptosis, leading to improved mitochondrial function and cell survival. 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide has also been shown to improve insulin sensitivity, reduce blood pressure, and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide in lab experiments is its selective accumulation in the mitochondria, allowing for targeted antioxidant therapy. However, the high cost of 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can be a limitation for some experiments. Additionally, the potential for off-target effects and toxicity needs to be carefully considered in experimental design.

Future Directions

Future research on 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide could focus on exploring its potential therapeutic applications in specific diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, studies could investigate the optimal dosing and administration of 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide for maximum efficacy and safety. Further research could also explore the potential use of 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide in combination with other therapies for synergistic effects.

Synthesis Methods

2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can be synthesized by reacting triphenylphosphine with 2-mercaptoethylamine to form triphenylphosphonium 2-ethylthioethylamine. This compound is then reacted with 2-bromoacetophenone to form 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide.

Scientific Research Applications

2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Studies have shown that 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can protect mitochondria from oxidative damage, reduce inflammation, and improve mitochondrial function, leading to improved health outcomes.

properties

CAS RN

126484-15-9

Product Name

2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide

Molecular Formula

C31H30BrN2PS

Molecular Weight

529.1 g/mol

IUPAC Name

(1-ethyl-5-ethylsulfanyl-2-phenylimidazol-4-yl)-triphenylphosphanium;chloride

InChI

InChI=1S/C31H30N2PS.ClH/c1-3-33-29(25-17-9-5-10-18-25)32-30(31(33)35-4-2)34(26-19-11-6-12-20-26,27-21-13-7-14-22-27)28-23-15-8-16-24-28;/h5-24H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

OFZIBYMQBBXVAN-UHFFFAOYSA-M

SMILES

CCN1C(=C(N=C1C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SCC.[Cl-]

Canonical SMILES

CCN1C(=C(N=C1C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SCC.[Cl-]

synonyms

Phosphonium, 1-ethyl-5-(ethylthio)-2-phenyl-1H-imidazol-4-yltriphenyl-, chloride

Origin of Product

United States

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